Pyrazolo[1,5-A]pyrimidine-5,7-diol is a heterocyclic compound characterized by a fused ring system that combines pyrazole and pyrimidine structures. This compound, with the chemical identifier 57489-70-0, has garnered attention in medicinal chemistry and material science due to its unique structural properties and potential applications in various fields, particularly in the development of therapeutic agents and fluorescent materials .
Pyrazolo[1,5-A]pyrimidine-5,7-diol belongs to the class of pyrazolo[1,5-A]pyrimidines, which are significant for their roles in biological systems and material applications. The classification of this compound is based on its structural features that include a pyrazole moiety linked to a pyrimidine ring, making it part of the broader category of heterocyclic compounds .
The synthesis of Pyrazolo[1,5-A]pyrimidine-5,7-diol typically involves cyclocondensation reactions. The most common synthetic route includes the reaction of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method allows for significant structural modifications at various positions on the fused ring system .
The synthesis can be performed using several reagents and conditions:
Key structural data include:
Pyrazolo[1,5-A]pyrimidine-5,7-diol can undergo various chemical reactions:
The reactivity profile of Pyrazolo[1,5-A]pyrimidine-5,7-diol allows it to participate in nucleophilic substitution reactions and other transformations that expand its utility in synthetic organic chemistry.
The primary mechanism of action for Pyrazolo[1,5-A]pyrimidine-5,7-diol involves its interaction with cyclin-dependent kinases (CDKs). This compound acts as an inhibitor of CDK activity:
The compound has been identified as a moderate inhibitor of phosphoinositide 3-kinase delta (PI3K δ) with an IC50 value of 475 nM. This inhibition affects downstream signaling pathways such as the AKT/mTOR pathway crucial for cell survival and metabolism .
Key physical properties include:
Chemical properties involve reactivity patterns typical for heterocycles:
Pyrazolo[1,5-A]pyrimidine-5,7-diol has several notable applications:
Pyrazolo[1,5-a]pyrimidine-5,7-diol (molecular formula: C₆H₅N₃O₂, PubChem CID: 135743546) represents a fused bicyclic heterocyclic system first synthesized in the mid-20th century through cyclocondensation reactions of 5-aminopyrazoles with 1,3-dicarbonyl equivalents [1] [3]. Its designation as a "privileged scaffold" arose from its structural resemblance to purine nucleobases, enabling biomolecular interactions critical for pharmacological activity. Early pharmacological interest emerged with the discovery that C7-substituted derivatives exhibited potent central nervous system (CNS) modulation, exemplified by the development of zaleplon for insomnia [5]. The scaffold’s synthetic versatility – allowing modifications at positions 2, 3, 5, 6, and 7 – solidified its status as a cornerstone in combinatorial library design for drug discovery and material innovation [3] [4]. Decades of research have transformed it from a synthetic curiosity to a platform for addressing diverse therapeutic targets and optoelectronic applications.
Drug Discovery: This scaffold underpins therapeutics across multiple disease domains. In oncology, derivatives like 5b demonstrate potent activity against HCT-116 colorectal cancer cells (IC₅₀ = 8.64 µM) by inhibiting cyclin-dependent kinases (CDKs) [8]. In immunology, AHR antagonists such as compound 7a (IC₅₀ = 31 nM) were developed via structure-based optimization for cancer immunotherapy, disrupting the AHR-ARNT heterodimerization critical for tumor immune evasion [2]. Respiratory therapeutics leverage the scaffold’s ability to target PI3Kδ; the inhibitor CPL302253 (IC₅₀ = 2.8 nM) exhibits high selectivity for inhaled asthma therapy, minimizing systemic toxicity [6]. Bruton’s tyrosine kinase (BTK) inhibitors derived from the core, like Zanubrutinib, further highlight its role in hematological cancers [3].
Table 1: Therapeutic Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
| Therapeutic Area | Molecular Target | Key Compound | Activity/Indication |
|---|---|---|---|
| Oncology | CDK2 | 5b | HCT-116 inhibition (IC₅₀ 8.64 µM) [8] |
| Immunology | AHR | 7a | Antagonism (IC₅₀ 31 nM) [2] |
| Respiratory | PI3Kδ | CPL302253 | Selective inhibition (IC₅₀ 2.8 nM) for asthma [6] |
| Hematology | BTK | Zanubrutinib | Covalent BTK inhibitor [3] |
Material Science: The scaffold’s rigid, planar structure and tunable electronic properties enable optoelectronic applications. 7-Aryl-substituted derivatives (e.g., 4e with 4-MeOPh) exhibit exceptional fluorescence quantum yields (ϕF = 0.97) and molar absorptivity (ε = 20,593 M⁻¹ cm⁻¹), rivaling commercial fluorophores like coumarin-153 [4]. Solid-state emission efficiencies (QYₛₛ = 0.18–0.63) facilitate use in organic light-emitting devices (OLEDs) and bioimaging probes. The synthesis of these fluorophores aligns with green chemistry principles, boasting reaction mass efficiencies (RME) of 40–53%, significantly outperforming traditional BODIPY dyes (RME: 1.31–17.9%) in cost and sustainability [4].
Table 2: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Fluorophores
| Compound | 7-Substituent | Quantum Yield (ϕF) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solid-State QY (QYₛₛ) |
|---|---|---|---|---|
| 4d | Phenyl | 0.45 | 18,200 | 0.29 [4] |
| 4e | 4-MeOPh | 0.97 | 20,593 | 0.63 [4] |
| 4a | 4-Pyridyl | 0.12 | 3,320 | 0.18 [4] |
The pyrazolo[1,5-a]pyrimidine-5,7-diol core offers distinct regiochemical handles for diversification:
Table 3: Strategic Functionalization Methods and Applications
| Position | Functionalization Method | Key Reagents/Conditions | Application Example |
|---|---|---|---|
| C5/C7 | Chlorination | POCl₃/pyridine | Intermediate for nucleophilic substitution [6] |
| C7 | Nucleophilic substitution | Morpholine/K₂CO₃ | PI3Kδ inhibitors (e.g., 3) [6] |
| C2/C3 | Suzuki-Miyaura coupling | Pd-catalyzed, aryl boronic acids | AHR antagonist hydrophobic pocket optimization [2] |
| C7 (regiospecific) | Cyclocondensation with β-enaminones | MW irradiation, solvent-free | Fluorophores with tuned ICT (e.g., 4e) [4] |
The scaffold’s versatility ensures its continued relevance. Emerging applications include covalent kinase inhibitors leveraging C3 electrophiles and dual-targeted hybrids (e.g., coumarin-PP conjugates like 4f) for theranostics [4] [8]. Synthetic innovations, particularly microwave-enhanced and solvent-free protocols, address efficiency and sustainability challenges [3] [4] [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5